molecular formula C10H7NO2S B3132808 Benzylidene thiazolidinedione CAS No. 3774-99-0

Benzylidene thiazolidinedione

カタログ番号: B3132808
CAS番号: 3774-99-0
分子量: 205.23 g/mol
InChIキー: SGIZECXZFLAGBW-SOFGYWHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzylidene thiazolidinedione is a compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a thiazolidinedione ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound derivatives have shown promising biological activities, particularly in the treatment of diabetes and cancer .

作用機序

Target of Action

Benzylidene thiazolidinedione primarily targets the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers that exhibits exceptional anti-hyperglycemic actions without producing hypoglycemia . It plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .

Mode of Action

This compound acts as a partial agonist of PPAR-γ . It binds to PPAR-γ, resulting in its activation . This activation increases glucose uptake in liver cells . The binding of this compound to PPAR-γ is predicted to be strong, similar to that of rosiglitazone .

Biochemical Pathways

Upon activation, PPAR-γ modulates several biochemical pathways involved in glucose metabolism . It enhances peripheral insulin sensitivity and reduces liver glucose output . Moreover, this compound derivatives have been found to inhibit key enzymes of glucose metabolism, such as α-amylase and α-glucosidase .

Result of Action

The activation of PPAR-γ by this compound leads to promising antidiabetic activity . It increases glucose uptake in liver cells, thereby reducing blood glucose levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diet can play a significant role. In a study, the antidiabetic efficacy of this compound derivatives was assessed on streptozotocin-induced diabetic mice that were on a high-fat diet . The results showed promising antidiabetic activity .

生化学分析

Biochemical Properties

Benzylidene Thiazolidinedione interacts with the PPAR-γ receptor, a key player in the regulation of glucose and lipid metabolism . The compound binds to the receptor, modulating its activity and influencing the expression of genes involved in glucose and lipid metabolism .

Cellular Effects

In cellular processes, this compound influences cell function by modulating the activity of the PPAR-γ receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly those pathways involved in glucose and lipid metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the PPAR-γ receptor . It acts as a partial agonist, binding to the receptor and modulating its activity . This can lead to changes in gene expression, particularly those genes involved in glucose and lipid metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in both in vitro and in vivo settings . Over time, the compound has been observed to maintain its stability and continue exerting its effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At certain doses, the compound has been found to exert beneficial effects on glucose and lipid metabolism, while at higher doses, adverse effects may be observed .

Metabolic Pathways

This compound is involved in the PPAR-γ pathway, a key metabolic pathway involved in the regulation of glucose and lipid metabolism . It interacts with the PPAR-γ receptor, influencing the activity of this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interaction with the PPAR-γ receptor

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interaction with the PPAR-γ receptor . As a partial agonist of this receptor, the compound may be localized to areas of the cell where the receptor is present .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benzylidene thiazolidinedione typically involves the condensation of thiazolidinedione with benzaldehyde derivatives. One common method involves mixing thiazolidinedione with an appropriate aryl aldehyde in the presence of a base such as piperidine in ethanol. The reaction mixture is then refluxed for several hours to yield the desired this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions: Benzylidene thiazolidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Benzylidene thiazolidinedione derivatives have garnered interest for their diverse pharmacological activities, particularly in the treatment of type 2 diabetes mellitus (T2DM) . These compounds, derived from thiazolidinedione (TZD), a privileged scaffold in medicinal chemistry, have been explored for their potential as antidiabetic agents and modulators of peroxisome proliferator-activated receptors gamma (PPARγ) .

Scientific Research Applications

TZD as a Scaffold TZD is a sulfur-containing heterocycle that serves as a versatile pharmacophore, lending itself to a range of biological activities . The most common application of TZD-containing structures is in the treatment of diabetes mellitus .

Synthesis and Structure this compound derivatives are synthesized through various methods, including Knoevenagel condensation of thiazolidinedione with appropriate benzaldehydes, often using piperidine as a catalyst . The general structure involves a thiazolidinedione ring with a benzylidene moiety attached at the 5-position . Modifications at the nitrogen of the TZD nucleus and substitutions on the benzylidene ring can be made to optimize activity and pharmacological properties .

PPARγ Modulation PPARγ is a key regulator of glucose and lipid homeostasis, making it a prime target for antidiabetic drugs . this compound derivatives have been designed to act as partial agonists or selective modulators of PPARγ . Unlike full agonists, partial agonists can avoid adverse effects such as weight gain and congestive heart disorders while retaining antidiabetic efficacy . Studies have focused on synthesizing novel benzylidene-2,4-thiazolidinediones and assessing their ability to bind and activate PPARγ . Molecular docking studies help investigate the interactions between these molecules and the PPARγ protein, revealing binding modes that may differ from those of full agonists .

PTP-1B Inhibition Protein tyrosine phosphatase 1B (PTP-1B) is another target for managing T2DM . It acts as a negative regulator of insulin and leptin signaling pathways, contributing to insulin and leptin resistance . Benzylidene-2,4-thiazolidinedione derivatives have demonstrated selective and potent PTP-1B inhibitory activity . Molecular docking and 3D-QSAR studies have been employed to investigate the pharmacophoric features of benzylidene-2,4-thiazolidinediones against PTP-1B, aiding in the development of novel PTP-1B inhibitors .

In Vivo Evaluation

Animal models, such as streptozotocin-nicotinamide (STZ-NA)-induced diabetic rats, are used to assess the antidiabetic potential of this compound derivatives . These compounds have shown promise in improving hyperglycemia and hyperlipidemia, as well as improving the microscopic architecture of pancreatic and hepatic cells .

Case Studies and Research Findings

類似化合物との比較

Uniqueness of Benzylidene Thiazolidinedione: this compound stands out due to its dual role in both antidiabetic and anticancer activities. Its ability to selectively modulate PPAR-γ without causing significant side effects makes it a promising candidate for further drug development .

生物活性

Benzylidene thiazolidinedione (BTZD) is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management. This article explores the synthesis, molecular mechanisms, and biological effects of BTZD derivatives, focusing on their role as selective modulators of peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial in regulating glucose and lipid metabolism.

Overview of this compound

BTZD derivatives are characterized by a thiazolidinedione core structure, which is known for its antidiabetic properties. The modification of this structure with a benzylidene moiety enhances its biological activity and selectivity towards PPAR-γ. These compounds have shown promise in improving insulin sensitivity and managing metabolic disorders.

BTZDs primarily act as partial agonists of PPAR-γ, which allows them to modulate receptor activity without the full spectrum of side effects associated with traditional full agonists. This is particularly important as full agonists can lead to weight gain and cardiovascular issues. The partial agonistic behavior of BTZDs enables them to retain antidiabetic efficacy while minimizing adverse effects .

Table 1: Comparison of BTZD Derivatives

CompoundPPAR-γ AgonismAntidiabetic EfficacyWeight Gain RiskOther Effects
1aPartialSignificantLowImproved lipid profile
1iPartialSignificantLowAnti-inflammatory effects
3aPartialModerateLowHistopathological improvement in pancreas

Synthesis and Characterization

Recent studies have focused on synthesizing various BTZD derivatives. For instance, a series of novel compounds were designed with modifications at the nitrogen atom and other structural components to enhance their biological activity. The synthesis typically involves multi-step organic reactions, followed by characterization using spectroscopic techniques such as NMR and mass spectrometry .

In Vivo Studies

In vivo evaluations have demonstrated the efficacy of BTZD derivatives in diabetic animal models. Notably, compounds such as 1a , 1i , and 3a were administered to streptozotocin-nicotinamide (STZ-NA)-induced diabetic rats. These studies reported significant reductions in blood glucose levels and improvements in lipid profiles without notable weight gain or adverse histopathological changes in pancreatic tissues .

Case Study: Efficacy in Diabetic Models

A study involving STZ-NA-induced diabetic rats showed that oral administration of 1i at a dosage of 36 mg/kg/day for 15 days led to:

  • A reduction in fasting blood glucose levels by over 30%.
  • Improvement in insulin sensitivity as measured by HOMA-IR indices.
  • Enhanced histological architecture of pancreatic islets compared to untreated controls .

特性

CAS番号

3774-99-0

分子式

C10H7NO2S

分子量

205.23 g/mol

IUPAC名

(5E)-5-benzylidene-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6+

InChIキー

SGIZECXZFLAGBW-SOFGYWHQSA-N

SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

異性体SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2

正規SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

製品の起源

United States

Synthesis routes and methods I

Procedure details

To a solution of 20 g (171 mmol) of 2,4-thiazolidinedione and 17.4 ml (171 mmol) of benzaldehyde in 350 ml of ethanol, 1.68 ml (17.1 mmol) of piperidine was added, and the mixture was heated under reflux for 5 hours. After cooling, the precipitated crystals were filtered and washed with cooled ethanol to give 31.67 g of the desired compound (90.4% yield, pale yellow crystals).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
desired compound
Yield
90.4%

Synthesis routes and methods II

Procedure details

Benzaldehyde (0.78 mol, 82.8 g) and 2,4-thiazolidinedione (0.85 mol, 100 g) were heated to reflux in a mixture of pyridine (215 ml) and dimethylformamide (400 ml) for 18 hours. The reaction mixture was cooled to 55° C. and diluted with hexane (360 ml) and water (900 ml) and stirred for 1 hour after cooling to room temperature. The product was collected to afford 175 g of pale yellow solid; m.p. 246°-248° C.
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Three
Name
Quantity
900 mL
Type
solvent
Reaction Step Three
Name
pale yellow solid

Synthesis routes and methods III

Procedure details

13.6 ml (135.0 mmol) benzaldehyde, 23.7 g (202.5 mmol) 2,4-thiazolidindione and 2.7 ml (27.0 mmol) piperidine are stirred in 400 ml ethanol under reflux for 13 hours. The resulting precipitate is filtered off and dried: Yield 17.1 g (61%).
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
5-benzyliden-thiazolidin-2,4-dione

Synthesis routes and methods IV

Procedure details

The sulfonamide derivatives 2-5 and 2-6 are prepared as depicted in Scheme 2. The bis-aryl iodonium tetrafluoroborate 2-1 is coupled with 4-hydroxybenzoate 1-2 at room temperature in dichloromethane in the presence of copper bronze and a suitable base such as triethylamine (TEA) to afford diaryl ether 2-2. Reduction of ether 2-2 with DIBAL furnishes the corresponding alcohol which is oxidized to benzaldehyde 2-3 with manganese dioxide. Condensation of aldehyde 2-3 with thiazolidinedione produces an intermediate benzylidene thiazolidinedione which is hydrogenated to furnish benzyl thiazolidinedione 2-4. A subsequent chlorosulfonylation reaction yields a 3′-sulfonyl chloride which is then reacted with a primary or secondary amine to afford 3′-sulfonylamide 2-5. Demethylation of 2-5 with boron tribromide gives hydroxysulfonamide 2-6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde 2-3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
benzylidene thiazolidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzylidene thiazolidinedione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzylidene thiazolidinedione
Reactant of Route 3
Reactant of Route 3
Benzylidene thiazolidinedione
Reactant of Route 4
Reactant of Route 4
Benzylidene thiazolidinedione
Reactant of Route 5
Reactant of Route 5
Benzylidene thiazolidinedione
Reactant of Route 6
Reactant of Route 6
Benzylidene thiazolidinedione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。